1,3-di-O-octadecenylglycero-2-phosphocholine 1,3-di-O-octadecenylglycero-2-phosphocholine
Brand Name: Vulcanchem
CAS No.: 19229-69-7
VCID: VC0096937
InChI: InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C44H84NO8P
Molecular Weight: 786.1 g/mol

1,3-di-O-octadecenylglycero-2-phosphocholine

CAS No.: 19229-69-7

Main Products

VCID: VC0096937

Molecular Formula: C44H84NO8P

Molecular Weight: 786.1 g/mol

1,3-di-O-octadecenylglycero-2-phosphocholine - 19229-69-7

CAS No. 19229-69-7
Product Name 1,3-di-O-octadecenylglycero-2-phosphocholine
Molecular Formula C44H84NO8P
Molecular Weight 786.1 g/mol
IUPAC Name 1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-
Standard InChIKey DGPLNVRALNGTPE-YEUCEMRASA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OP(=O)(OCC[N+](C)(C)C)[O-])COC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Synonyms 1,3-di-O-octadecenylglycero-2-phosphocholine
DOE-2-PC
PubChem Compound 6441414
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator